REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:7][C:8](=[CH:10][CH2:11][CH2:12][CH:13]([CH2:15][CH2:16]O)[CH3:14])[CH3:9].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:16][CH2:15][CH:13]([CH2:12][CH2:11][CH:10]=[C:8]([CH3:9])[CH3:7])[CH3:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]
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Name
|
|
Quantity
|
24 g
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Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)CCO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction mixture was quenched by the addition of salt saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The mixed solution was extracted with ether
|
Type
|
WASH
|
Details
|
washed with salt saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous solution of sodium hydride, and then salt saturated ammonium chloride solution, and then dried over salt saturated brine and sodium sulfate anhydrous
|
Type
|
CUSTOM
|
Details
|
Finally, the resultant oily product was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |